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Compound of Interest

3-Fluoro-5-hydroxy-4-
Compound Name:
methylbenzoic acid

Cat. No.: B1451786

An In-Depth Technical Guide to the Molecular Structure of 3-Fluoro-5-hydroxy-4-
methylbenzoic acid: A Predictive and Analog-Based Analysis

Abstract

3-Fluoro-5-hydroxy-4-methylbenzoic acid is a substituted aromatic carboxylic acid with
significant potential as a versatile building block in medicinal chemistry and materials science.
The specific arrangement of its functional groups—a fluorine atom, a hydroxyl group, and a
methyl group—on the benzoic acid framework is poised to impart unique physicochemical and
biological properties.[1] Due to the limited availability of direct experimental data for this specific
isomer, this technical guide provides a comprehensive analysis of its molecular structure using
predictive methods and comparative data from structurally related analogs. We will explore its
physicochemical properties, propose a viable synthetic strategy, and present a detailed
predictive characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS). This document is intended for researchers, scientists, and drug
development professionals seeking to understand and utilize this compound in their work.

Introduction: The Role of Substituted Benzoic Acids
in Drug Discovery

Substituted benzoic acids are privileged scaffolds in modern drug discovery. The introduction of
specific functional groups onto the aromatic ring allows for the fine-tuning of a molecule's
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properties to enhance its therapeutic potential.

¢ Fluorine Substitution: The incorporation of a fluorine atom can significantly increase
metabolic stability by blocking sites of oxidative metabolism. It also alters the acidity (pKa) of
nearby functional groups and can enhance binding affinity to target proteins through
favorable electrostatic interactions.[1][2]

o Hydroxyl and Carboxyl Groups: These groups are primary points for hydrogen bonding, a
critical interaction for molecular recognition at a biological target's active site. They also
influence the compound's solubility and pharmacokinetic profile.

o Methyl Group: The methyl group provides steric bulk and can modulate the compound's
lipophilicity, influencing its ability to cross cell membranes and its fit within a receptor's
binding pocket.

The unique combination of these groups in 3-Fluoro-5-hydroxy-4-methylbenzoic acid makes
it a promising intermediate for developing novel therapeutics, particularly in areas like enzyme
inhibition and antimicrobial research.[1]

Physicochemical and Structural Properties

The fundamental properties of 3-Fluoro-5-hydroxy-4-methylbenzoic acid dictate its behavior
in chemical and biological systems.

Molecular Structure

Below is the two-dimensional structure of the molecule, illustrating the substitution pattern on
the benzoic acid core.

Caption: 2D Structure of 3-Fluoro-5-hydroxy-4-methylbenzoic acid.

Quantitative Data Summary

The following table summarizes the key computed and known properties of the molecule.
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Property Value Source
Molecular Formula CsH7FO3 [1]
Molecular Weight 170.14 g/mol Calculated
CAS Number 887267-08-5 [1]
White to light yellow powder
Appearance , [3]
(Predicted)
Topological Polar Surface Area ]
57.53 A2 (Predicted) N/A
(TPSA)
logP (Octanol-Water Partition) 1.85 (Predicted) N/A
Hydrogen Bond Donors 2 Calculated
Hydrogen Bond Acceptors 3 Calculated

Proposed Synthesis Strategy

While specific synthesis protocols for 3-Fluoro-5-hydroxy-4-methylbenzoic acid are not
widely published, a logical synthetic route can be devised from commercially available starting
materials, drawing on established organometallic and aromatic substitution reactions.

Retrosynthetic Analysis

A plausible retrosynthetic pathway begins by disconnecting the carboxyl group, suggesting a
carboxylation reaction as a key final step. The fluoro and hydroxyl groups can be installed via
electrophilic aromatic substitution and diazotization/hydrolysis sequences, respectively.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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